5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Physicochemical profiling Lipophilicity tuning Drug-likeness optimisation

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1638767-97-1) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family. It features a fused pyrrole–pyridine ring system with a carboxylic acid handle at the 2-position and a methyl substituent at the 5-position, with molecular formula C₉H₈N₂O₂ and molecular weight 176.17 g/mol.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1638767-97-1
Cat. No. B2804003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS1638767-97-1
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCC1=CC2=C(NC(=C2)C(=O)O)N=C1
InChIInChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)10-4-5/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyMLSMBSUFCMOUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1638767-97-1): Procurement-Relevant Compound Profile for Medicinal Chemistry Building Block Selection


5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1638767-97-1) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family. It features a fused pyrrole–pyridine ring system with a carboxylic acid handle at the 2-position and a methyl substituent at the 5-position, with molecular formula C₉H₈N₂O₂ and molecular weight 176.17 g/mol . The 7-azaindole scaffold is recognised as a privileged structure in drug discovery, widely employed as a kinase inhibitor hinge-binding motif and as a bioisosteric replacement for indole with improved aqueous solubility and polarity tuning capability . The 2-carboxylic acid functionality provides a synthetic handle for amidation, esterification, and salt-form tuning, enabling rapid installation of polar side chains during structure–activity relationship (SAR) exploration . The 5-methyl group additionally serves as a lipophilicity and steric modulator at a position identified as critical for target binding interactions in multiple kinase inhibitor programmes [1].

Why Generic 7-Azaindole-2-carboxylic Acids Cannot Replace 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in SAR-Driven Discovery


Substituting 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with the unsubstituted parent 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 136818-50-3) or with regioisomeric azaindole carboxylic acids introduces meaningful differences in lipophilicity, steric profile, and target-binding geometry that can derail SAR interpretation and lead optimisation. The 5-methyl group increases the computed logP by approximately 0.46 log units (from 1.99 to 2.45), corresponding to a ~2.9-fold increase in octanol–water partition coefficient, which measurably alters membrane permeability, metabolic stability, and off-target promiscuity profiles . More critically, the 5-position of the 7-azaindole scaffold has been experimentally demonstrated to reside proximal to key kinase hinge-region residues (e.g., G485 in FGFR1), where substituent introduction can modulate inhibitory potency by up to 20-fold [1]. A generic substitution replacing the 5-methyl with hydrogen, halogen, or a regioisomeric carboxylic acid therefore alters not only physicochemical properties but binding geometry at the target site, confounding SAR studies and potentially invalidating lead series data. Similarly, 7-azaindole-3-carboxylic acid and 7-azaindole-4-carboxylic acid regioisomers present the carboxylic acid handle at different vectors, changing amide bond geometry and downstream pharmacophore orientation .

Quantitative Differentiation Evidence for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 5-Methyl vs. Unsubstituted Parent 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

The 5-methyl substituent on 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1638767-97-1) increases the computed octanol–water partition coefficient (LogP) by +0.46 log units compared to the parent compound 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 136818-50-3), which lacks the 5-methyl group. This corresponds to an approximately 2.9-fold increase in the partition coefficient (10^0.46 ≈ 2.88), indicating measurably greater lipophilicity. The density also decreases from 1.5±0.1 g/cm³ (parent) to 1.4±0.1 g/cm³ (5-methyl derivative), consistent with the addition of the methyl group altering molecular packing . These data are sourced from the same computational prediction platform (Chemsrc), enabling a consistent cross-study comparison despite the absence of a published head-to-head experimental measurement.

Physicochemical profiling Lipophilicity tuning Drug-likeness optimisation

5-Position Substitution Impact on Kinase Inhibitory Potency: FGFR1 SAR Context for Scaffold Selection

In a published SAR study of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, the unsubstituted lead compound 1 (5-position = H) exhibited FGFR1 inhibitory activity with an IC₅₀ of 1900 nM. Introduction of a suitably sized substituent at the 5-position (compound 4a, 5-CF₃) improved FGFR1 potency by approximately 20-fold to an IC₅₀ of 83 nM, attributed to hydrogen bond formation with Gly485 in the kinase hinge region. Further optimisation at the 5-position produced compound 4h with FGFR1 IC₅₀ of 7 nM, FGFR2 IC₅₀ of 9 nM, and FGFR3 IC₅₀ of 25 nM [1]. This establishes the 5-position of the 7-azaindole scaffold as a critical potency-determining vector. While 5-methyl substitution was not tested in this specific series, the data demonstrate that the presence of a 5-substituent versus hydrogen at this position can modulate kinase inhibitory activity by over an order of magnitude, and that 5-substituted building blocks such as 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are the preferred starting materials for SAR exploration at this vector.

Kinase inhibitor design FGFR inhibition Structure–activity relationship Scaffold optimisation

Dual Functional-Handle Differentiation: Simultaneous 5-Methyl Lipophilicity Tuning and 2-Carboxylic Acid Derivatisation Handle vs. Single-Handle Analogs

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid uniquely combines two orthogonal functional features on the 7-azaindole scaffold: a 5-methyl group for lipophilicity/steric modulation and a 2-carboxylic acid handle for amidation, esterification, or salt formation. In contrast, the most common commercially available close analogs offer only one of these features. 5-Methyl-7-azaindole (CAS 824-52-2, MW 132.16) provides the 5-methyl group but lacks any carboxylic acid handle, requiring de novo functionalisation to install a derivatisable group. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 136818-50-3, MW 162.15) provides the acid handle but lacks the 5-substituent. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid offers a halogen handle at the 5-position suitable for cross-coupling but with different electronic (electron-withdrawing Br vs. electron-donating CH₃) and steric properties . The methyl ester analog (CAS 1373228-85-3) provides the 5-methyl group but requires hydrolysis to access the free acid . The target compound therefore enables simultaneous exploration of 5-position SAR and 2-position amide/ester library synthesis in a single building block, reducing the number of synthetic steps required to access diversely substituted analogs.

Building block selection Parallel SAR Amidation chemistry Functional group orthogonality

Nortopsentin Analog Antitumor Activity: In Vivo Efficacy Validation of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid-Derived Scaffolds in Peritoneal Mesothelioma

Nortopsentin analogs constructed on the 1H-pyrrolo[2,3-b]pyridine scaffold, incorporating the 2-carboxylic acid-derived framework, demonstrated significant antitumor efficacy in a diffuse malignant peritoneal mesothelioma (DMPM) xenograft model. The three most active compounds (1f, 3f, and 1l) produced tumor volume inhibition ranging from 58% to 75% at well-tolerated intraperitoneal doses, with two complete responses observed in each treatment group. These compounds were shown to act as cyclin-dependent kinase 1 (CDK1) inhibitors, inducing caspase-dependent apoptosis and reducing expression of the active Thr34-phosphorylated form of survivin . While this study evaluated fully elaborated final compounds rather than the building block itself, it validates the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold as a productive starting point for generating drug-like molecules with in vivo antitumor activity. The 5-methyl substitution pattern is specifically relevant, as nortopsentin SAR studies indicate that substitution at the 5-position of the azaindole core influences both potency and selectivity profiles [1].

Anticancer agents Nortopsentin analogs Peritoneal mesothelioma In vivo xenograft

GHS Safety Profile and Handling Requirements: Procurement-Relevant Hazard Differentiation from Unsubstituted 7-Azaindole-2-carboxylic Acid

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid carries a defined GHS07 hazard classification (Harmful/Irritant) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the signal word 'Warning' . This safety profile mandates specific personal protective equipment (PPE), ventilation, and spill management protocols during handling and storage. In contrast, the parent compound 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 136818-50-3) is classified under a different hazard code (Xi – Irritant, under EU classification) with a distinct safety profile . The target compound requires storage at 2–8°C or 4°C, and is supplied as a solid . These differences in hazard classification, storage conditions, and physical form have direct implications for laboratory safety assessment, shipping cost, and institutional chemical approval workflows.

Chemical safety GHS classification Laboratory handling Procurement risk assessment

Optimal Research and Industrial Application Scenarios for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Based on Differentiated Evidence


Kinase Inhibitor SAR Programmes Requiring Parallel 5-Position and 2-Amide Library Exploration

Medicinal chemistry teams developing FGFR, CDK, GSK-3β, or other kinase inhibitors based on the 7-azaindole hinge-binding scaffold should prioritise this compound as the core building block. The simultaneous presence of the 5-methyl substituent (at a validated potency-enhancing vector) [1] and the 2-carboxylic acid handle (enabling rapid amide library synthesis) eliminates two synthetic steps compared to starting from either 5-methyl-7-azaindole or the unsubstituted 2-carboxylic acid. The +0.46 LogP increment versus the parent acid provides a predictable lipophilicity offset that can be incorporated into property-based design workflows from the outset .

Oncology-Focused Drug Discovery Leveraging the Nortopsentin Analog Scaffold

Groups pursuing CDK1-targeted or nortopsentin-inspired anticancer agents should use this compound as a synthetic entry point. The 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold has demonstrated in vivo tumor volume inhibition of 58–75% in DMPM xenograft models, with confirmed CDK1 inhibition and caspase-dependent apoptosis induction . The 5-methyl substitution pattern aligns with the SAR observation that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for anticancer activity modulation [2].

Physicochemical Property Optimisation in Lead Series Requiring Controlled Lipophilicity Increase

For lead optimisation programmes where a moderate, predictable increase in lipophilicity is desired without introducing halogens or larger alkyl groups (which risk exceeding Ro5 limits), the 5-methyl group on this compound provides a ΔLogP of +0.46 versus the unsubstituted parent . This increment falls within the optimal range for improving membrane permeability while maintaining drug-like properties. The 2-carboxylic acid handle simultaneously enables installation of solubilising amide side chains to offset the lipophilicity increase, providing a balanced property-tuning platform .

Building Block Procurement for Institutional Compound Library Construction with Defined Safety Requirements

Institutional compound management and procurement groups should evaluate this compound with reference to its specific GHS07 hazard classification (H302, H315, H319, H335) and refrigerated storage requirement (2–8°C) , which differ from the room-temperature storage and EU Xi classification of the parent acid . These factors directly affect laboratory handling protocols, storage infrastructure requirements, shipping cost, and chemical hygiene plan documentation. Batch-specific QC documentation (NMR, HPLC, GC) is available from multiple suppliers at 95–98% purity , supporting compliance with institutional quality assurance requirements.

Quote Request

Request a Quote for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.